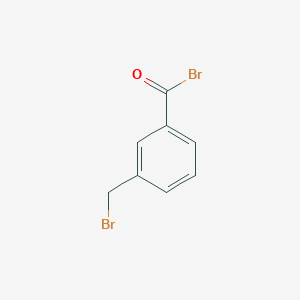
3-(bromomethyl)benzoyl Bromide
説明
3-(bromomethyl)benzoyl Bromide is an organic compound with the molecular formula C8H6Br2O . It consists of a benzene ring substituted with a bromomethyl group .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the bromination of the corresponding 3-methylbenzoic acids . Another method involves the bromination of toluene under conditions suitable for a free radical halogenation . A detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode has been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromomethyl group . The molecular weight is 277.941 Da .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron . It also participates in radical bromination reactions .Physical And Chemical Properties Analysis
This compound is a colorless liquid with lachrymatory properties . The molecular weight is 277.941 Da科学的研究の応用
Thiocyanate Transfer Agent
3-(Bromomethyl)benzoyl Bromide has been utilized in the transfer of a thiocyanate (-SCN) group from aroyl/acyl isothiocyanate to alkyl or benzylic bromide, observed in the presence of a tertiary amine. This process is effective when the bromomethyl proton is less acidic, leading to the formation of 1,3-oxathiol-2-ylidine and other related products (Palsuledesai, Murru, Sahoo, & Patel, 2009).
Prosthetic Group Methodology for Insulin
A study synthesized 18F-labeled insulin with high specific radioactivity using a new prosthetic group methodology. In this method, [18F]fluoride displaces a bromide group of 4-(bromomethyl)-benzoylamine intermediates. This process retained the essential biological properties of native insulin, demonstrating its potential for in vivo studies (Shai et al., 1989).
Synthesis of Novel Benzoyl Compounds
Another application includes the synthesis of 4-Benzoyl-N-dodecyl-N,N-dimethyl benzenemethanammonium bromide through the reaction of 4-bromomethyl benzophenone with dodecyl dimethyl amine, indicating a wide range of potential synthetic applications (Xu Wei-jian, 2008).
Electrochemical Studies
The compound has been involved in electrochemical studies, such as the characterization of benzoyl formic acid at a glassy carbon electrode in an ionic liquid environment. This includes investigating the diffusion coefficient and the transfer coefficient of benzoyl formic acid in ionic liquids (Zhao Peng, Qian, Wang Huan, He Ming-yuan, & Lu Jiaxing, 2005).
Polymer Synthesis
The chemical has been used in the synthesis of styrene-tetrahydrofuran branched block copolymers. A multifunctional cationic initiator, bis (3,5-di-bromemethyl benzoyl) peroxide, was synthesized from 3,5-dibromomethyl benzoyl bromide for this purpose, suggesting its utility in the field of polymer chemistry (Hazer, 1991).
作用機序
Target of Action
3-(Bromomethyl)benzoyl Bromide is a benzyl bromide derivative . The primary targets of this compound are organic molecules that have nucleophilic sites, such as amines, alcohols, and carboxylic acids . These targets play a crucial role in various chemical reactions, including nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks the electrophilic carbon atom attached to the bromine atom in the this compound molecule . This results in the replacement of the bromine atom with the nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of organic compounds . The compound can participate in reactions such as free radical bromination and nucleophilic substitution, leading to the formation of new organic compounds . The downstream effects of these reactions can include the synthesis of complex organic molecules, which are essential for various biochemical processes .
Pharmacokinetics
Like other benzyl bromide derivatives, it is likely to be absorbed and distributed in the body based on its lipophilicity . Its metabolism would involve enzymatic reactions, and it would be excreted via renal and hepatic pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new organic compounds through nucleophilic substitution reactions . These new compounds can then participate in various biochemical processes, potentially influencing cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s stability and the rate of its reactions .
特性
IUPAC Name |
3-(bromomethyl)benzoyl bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYQEZDPRIPCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





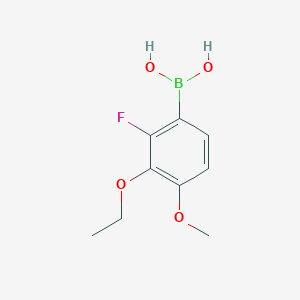
![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3115410.png)
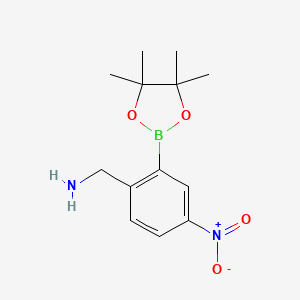
![Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B3115420.png)
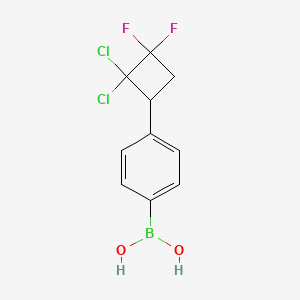

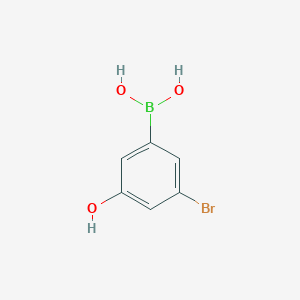
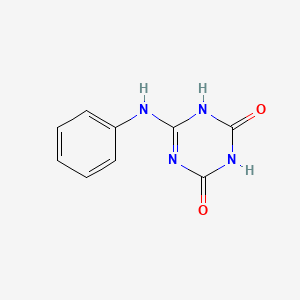


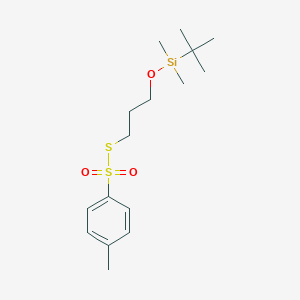
![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)